molecular formula C14H12ClNO2 B2751126 9-chloro-5,6,7,8-tetrahydroacridine-3-carboxylic Acid CAS No. 902586-59-8

9-chloro-5,6,7,8-tetrahydroacridine-3-carboxylic Acid

Cat. No. B2751126
M. Wt: 261.71
InChI Key: WBIKDLIOIPPDKH-UHFFFAOYSA-N
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Patent
US09328093B2

Procedure details

A suspension of 9-oxo-5,6,7,8,9,10-hexahydro-acridine-3-carboxylic acid (VIa) (10 g, 4.1 mmols) in phosphorous oxychloride (50 mL) was heated to 100° C. for 1 h. Reaction completion was monitored by TLC. After completion, the reaction mixture was cooled to 25° C. and excess phosphorous oxychloride was removed under vacuum. The residue was mixed with ice (50 g) and the pH was adjusted to 4-5 with solid sodium bicarbonate. The solid obtained was filtered, washed with water (250 mL) and dried under vacuum to get 9.6 g (88%) of compound (Vila) as a white solid.
Name
9-oxo-5,6,7,8,9,10-hexahydro-acridine-3-carboxylic acid
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Yield
88%

Identifiers

REACTION_CXSMILES
O=[C:2]1[C:15]2[CH:14]=[CH:13][C:12]([C:16]([OH:18])=[O:17])=[CH:11][C:10]=2[NH:9][C:8]2[CH2:7][CH2:6][CH2:5][CH2:4][C:3]1=2.P(Cl)(Cl)([Cl:21])=O>>[Cl:21][C:2]1[C:3]2[CH2:4][CH2:5][CH2:6][CH2:7][C:8]=2[N:9]=[C:10]2[C:15]=1[CH:14]=[CH:13][C:12]([C:16]([OH:18])=[O:17])=[CH:11]2

Inputs

Step One
Name
9-oxo-5,6,7,8,9,10-hexahydro-acridine-3-carboxylic acid
Quantity
10 g
Type
reactant
Smiles
O=C1C=2CCCCC2NC=2C=C(C=CC12)C(=O)O
Name
Quantity
50 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction completion
TEMPERATURE
Type
TEMPERATURE
Details
After completion, the reaction mixture was cooled to 25° C.
CUSTOM
Type
CUSTOM
Details
excess phosphorous oxychloride was removed under vacuum
ADDITION
Type
ADDITION
Details
The residue was mixed with ice (50 g)
CUSTOM
Type
CUSTOM
Details
The solid obtained
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with water (250 mL)
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=2CCCCC2N=C2C=C(C=CC12)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 9.6 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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